molecular formula C6H7N5OS B3346230 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one CAS No. 116142-55-3

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one

Cat. No. B3346230
CAS RN: 116142-55-3
M. Wt: 197.22 g/mol
InChI Key: KPEQWOVXQPZPEN-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a purine analog that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 8-thioxanthine or 8-SH-Xan and is a sulfur-containing analog of xanthine.

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. This compound has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the safety and efficacy of this compound in clinical trials for various diseases.
4. Investigation of the potential use of this compound as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
5. Development of novel drug delivery systems to improve the bioavailability and solubility of this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.

properties

IUPAC Name

2-amino-1-methyl-8-sulfanylidene-7,9-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5OS/c1-11-4(12)2-3(9-5(11)7)10-6(13)8-2/h1H3,(H2,7,9)(H2,8,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQWOVXQPZPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC(=S)N2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552108
Record name 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116142-55-3
Record name 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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